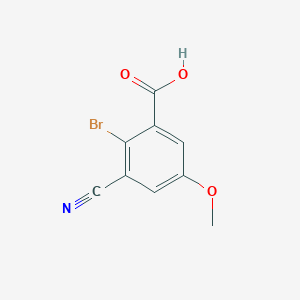

2-Bromo-3-cyano-5-methoxybenzoic acid

Description

2-Bromo-3-cyano-5-methoxybenzoic acid (CAS: 1805490-58-7) is a substituted benzoic acid derivative featuring a bromine atom at position 2, a cyano group at position 3, and a methoxy group at position 3. Its molecular formula is C₉H₆BrNO₃, with a molecular weight of 256.06 g/mol. Its electron-withdrawing substituents (cyano and bromine) and electron-donating methoxy group create a unique electronic profile, influencing reactivity and solubility .

Properties

IUPAC Name |

2-bromo-3-cyano-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO3/c1-14-6-2-5(4-11)8(10)7(3-6)9(12)13/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUWCORAKKOXUEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)C(=O)O)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

This method involves the electrophilic aromatic substitution of bromine onto 3-cyano-5-methoxybenzoic acid (CMB). The key is selective bromination at the position ortho or para to existing substituents, typically facilitated by controlling reaction conditions to prevent over-bromination.

Procedure Details

- Reactants: 3-cyano-5-methoxybenzoic acid, bromine (Br₂) or N-bromosuccinimide (NBS)

- Reaction Conditions:

- Solvent: Acetic acid or carbon tetrachloride

- Temperature: 0°C to 25°C for controlled bromination

- Catalyst: Iron(III) or other Lewis acids may be used to facilitate electrophilic substitution

- Process:

- The acid substrate is dissolved in the solvent.

- Brominating agent is added gradually with stirring.

- The mixture is maintained at low temperature initially, then gradually warmed to promote substitution.

- Reaction progress is monitored via TLC or HPLC.

- Purification: Recrystallization from suitable solvents or chromatography.

Reaction Scheme

$$

\text{CMB} + \text{Br}_2 \xrightarrow{\text{acidic, controlled temperature}} \text{BCMB}

$$

Notes

- The position of bromination is directed by existing substituents; the methoxy group activates the ortho and para positions, while the cyano group is deactivating but meta-directing.

- Reaction selectivity can be optimized by adjusting temperature and reagent equivalents.

Bromination Using N-Bromosuccinimide (NBS) in the Presence of Radical Initiators

Reaction Overview

This method employs NBS as a milder brominating reagent, often used in radical conditions to achieve selective bromination on aromatic rings.

Procedure Details

- Reactants: 3-cyano-5-methoxybenzoic acid, NBS

- Reaction Conditions:

- Solvent: Dimethylformamide (DMF) or acetonitrile

- Initiator: Azobisisobutyronitrile (AIBN) or benzoyl peroxide

- Temperature: 60°C to 80°C

- Process:

- Dissolve the substrate in the solvent.

- Add NBS and radical initiator.

- Heat under reflux with stirring.

- Reaction monitored via TLC or HPLC.

- Purification: Recrystallization or chromatography.

Advantages

- Milder conditions reduce side reactions.

- Better control over regioselectivity.

Industrial-Scale Synthesis via Halogen Exchange and Functional Group Transformations

Reaction Overview

For large-scale production, a multi-step process may be employed, beginning with a less substituted benzoic acid derivative, followed by regioselective halogenation.

Proposed Route

- Starting from 3-cyano-5-methoxybenzoic acid

- Bromination under controlled conditions using bromine or NBS

- Purification through crystallization or chromatography

- Final purification to obtain high purity BCMB

Reaction Conditions Optimization

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 0°C to 25°C | To control regioselectivity |

| Reagent equivalents | 1.1 to 1.5 molar | To prevent over-bromination |

| Solvent | Acetic acid, carbon tetrachloride | Solvent choice affects yield and selectivity |

Notes on Reaction Conditions and Purification

- Temperature Control: Maintaining low temperatures during bromination minimizes polybromination.

- Reaction Monitoring: TLC, HPLC, or GC-MS are used for real-time monitoring.

- Purification Techniques: Recrystallization from ethanol or methanol, or chromatography, ensures high purity.

Summary Table of Preparation Methods

| Method | Reagents | Solvent | Temperature | Key Features | References |

|---|---|---|---|---|---|

| Direct Bromination | Br₂ or NBS | Acetic acid | 0–25°C | Regioselective, straightforward | |

| NBS Radical Bromination | NBS, AIBN | DMF or acetonitrile | 60–80°C | Milder, selective | , patent CN115974678A |

| Industrial Multi-step | Bromination + purification | Various | Controlled | Scalable, high yield | , patent CN115974678A |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-cyano-5-methoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Reduction: Formation of 2-bromo-3-amino-5-methoxybenzoic acid.

Oxidation: Formation of 2-bromo-3-cyano-5-carboxybenzoic acid.

Scientific Research Applications

2-Bromo-3-cyano-5-methoxybenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as an intermediate in the synthesis of drugs targeting specific biological pathways.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-cyano-5-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano and bromine groups can enhance its binding affinity and specificity towards certain targets, leading to desired biological effects.

Comparison with Similar Compounds

Table 1: Key Properties of 2-Bromo-3-cyano-5-methoxybenzoic Acid and Analogues

Substituent Effects on Physicochemical Properties

Electronic Effects: The cyano group in this compound is strongly electron-withdrawing, increasing the acidity of the carboxylic acid group compared to methyl-substituted analogues (e.g., 2-Bromo-5-methylbenzoic acid) . Methoxy groups (electron-donating) in the para position (5-OCH₃) may reduce solubility in polar solvents compared to trifluoromethyl (2-Bromo-5-(trifluoromethyl)benzoic acid), which is highly hydrophobic .

Steric and Positional Influences: 3-Bromo-2-methylbenzoic acid (ortho-methyl substitution) likely exhibits steric hindrance, reducing reactivity in coupling reactions compared to para-substituted derivatives . 4-Bromo-3-methylbenzoic acid has a higher melting point (181°C) due to symmetric packing in the crystal lattice, a property absent in the cyano-containing target compound .

Functional Group Variants: Ester derivatives (e.g., 2-Bromo-5-methoxybenzoic acid methyl ester) show lower boiling points (~271°C) compared to carboxylic acids, which typically decompose before boiling . The trifluoromethyl group in 2-Bromo-5-(trifluoromethyl)benzoic acid enhances metabolic stability in pharmaceutical applications, whereas the cyano group in the target compound may facilitate nucleophilic substitution .

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-3-cyano-5-methoxybenzoic acid?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzoic acid scaffold. A plausible route includes:

Bromination : Introduce bromine at the 2-position using electrophilic aromatic substitution. For example, use with as a catalyst under reflux conditions (70–80°C) .

Cyanation : Introduce the cyano group via nucleophilic substitution (e.g., using CuCN or KCN in DMF at 120°C) .

Methoxy Group Retention : Ensure the 5-methoxy group is protected during bromination (e.g., using acetyl or TMS protection) to avoid demethylation .

Purification is critical; use gradient HPLC (C18 column, acetonitrile/water mobile phase) to isolate the product with >95% purity .

Q. How can I confirm the purity and identity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- HPLC : Use a C18 column with UV detection at 254 nm. Retention times should match standards .

- NMR : -NMR should show signals for methoxy (~δ 3.8 ppm), aromatic protons (split due to substituents), and absence of impurities. -NMR confirms cyano (δ ~115 ppm) and carbonyl groups .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion at 268.973 (calculated for ) .

Advanced Research Questions

Q. How do electron-withdrawing groups (Br, CN) influence the acidity and reactivity of this compound?

- Methodological Answer : The acidity () can be computationally modeled using density functional theory (DFT). For example:

- Optimize the molecular geometry with the B3LYP functional and 6-31G(d,p) basis set .

- Calculate the deprotonation energy to estimate . The cyano group at C3 increases acidity by stabilizing the conjugate base via resonance, while bromine at C2 exerts an inductive effect .

Experimentally, titrate the compound in aqueous ethanol and compare to theoretical values .

Q. What strategies address regioselectivity challenges in cross-coupling reactions involving this compound?

- Methodological Answer : For Suzuki-Miyaura couplings :

- Use Pd(PPh) as a catalyst with KCO in THF/HO. The bromine at C2 is more reactive than the cyano group, enabling selective coupling at C2 .

- To functionalize C5 (methoxy position), employ directed ortho-metalation (DoM) with LDA, followed by quenching with electrophiles .

Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate intermediates via flash chromatography .

Q. How can I resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Contradictions often arise from rotamers or solvent effects . For example:

- Variable Temperature NMR : Record -NMR at –40°C to slow conformational exchange and resolve splitting .

- DFT Simulations : Compare computed chemical shifts (using Gaussian 16) with experimental data to identify dominant conformers .

- X-ray Crystallography : Resolve ambiguities by growing single crystals (e.g., via slow evaporation in ethanol/water) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.